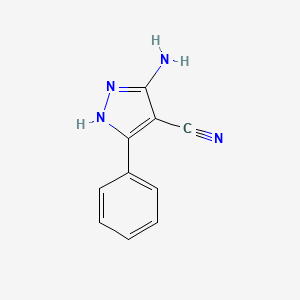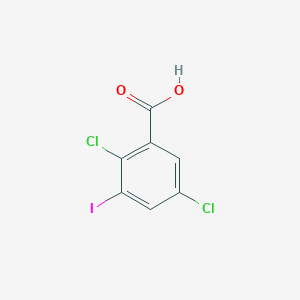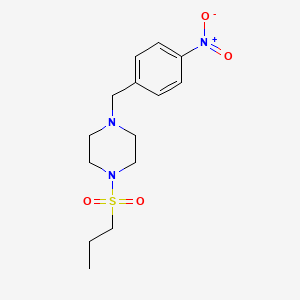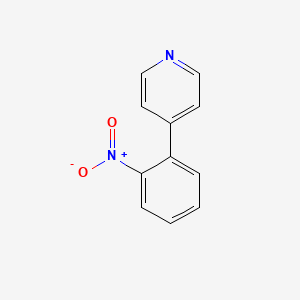
4-(2-Nitrophenyl)pyridine
Descripción general
Descripción
“4-(2-Nitrophenyl)pyridine” is a chemical compound with the molecular formula C11H8N2O2 . It is a pale yellow crystalline solid .
Synthesis Analysis
The synthesis of “4-(2-Nitrophenyl)pyridine” and its derivatives has been discussed in several papers. For instance, one method involves the reductive cyclisation of 4-(2-nitrophenyl)pyridine derivatives by triethyl phosphite . Another approach involves a two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide .Molecular Structure Analysis
The molecular structure of “4-(2-Nitrophenyl)pyridine” is characterized by a linear formula of C11H8N2O2 . More detailed structural information can be found in databases like ChemSpider and NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Nitrophenyl)pyridine” are complex and varied. For example, it has been used in the synthesis of substituted N-(2’-nitrophenyl)pyrrolidine-2-carboxamides . More research is needed to fully understand the range of reactions this compound can participate in.Physical And Chemical Properties Analysis
“4-(2-Nitrophenyl)pyridine” is a pale yellow crystalline solid . It has a molecular weight of 200.199 . More detailed physical and chemical properties can be found in databases like Sigma-Aldrich .Aplicaciones Científicas De Investigación
1. Antiviral Research
4-(2-Nitrophenyl)pyridine and its analogs have been explored for their antiviral properties. A study by Shabunina et al. (2021) focused on synthesizing new 3-(pyridin-4-yl)-1,2,4-triazines, including 4-nitrophenyl analogs, and evaluated their activity against the vaccinia virus. These compounds showed promising characteristics in comparison to the antiviral drug Cidofovir (Shabunina et al., 2021).
2. Corrosion Inhibition
In the field of materials science, derivatives of 4-(2-Nitrophenyl)pyridine have been assessed as corrosion inhibitors. Dohare et al. (2018) synthesized pyrazolo-pyridine derivatives, including those with a 4-(2-nitrophenyl)pyridine component, and found them to be effective corrosion inhibitors for mild steel in acidic environments (Dohare et al., 2018).
3. Optoelectronics
Kaippamangalath et al. (2016) explored the use of nitrophenyl supported poly(1,3,4-oxadiazole)s, including poly(pyridine(2-nitrophenyl)-1,3,4-oxadiazole), for potential use in polymer light-emitting diodes (PLEDs) due to their optoelectrical, morphological, and mechanical properties (Kaippamangalath et al., 2016).
Safety And Hazards
The safety data sheet for “4-(2-Nitrophenyl)pyridine” indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause genetic defects . It should be handled in a well-ventilated place, and protective clothing, eye protection, and face protection should be worn .
Propiedades
IUPAC Name |
4-(2-nitrophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOCUQHQRVTTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312578 | |
| Record name | 4-(2-Nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenyl)pyridine | |
CAS RN |
4282-49-9 | |
| Record name | 4-(2-Nitrophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B3266473.png)
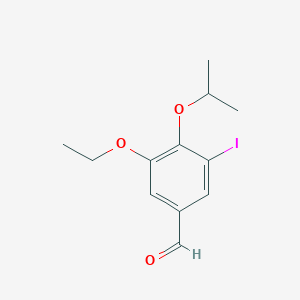
![[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3266497.png)

